molecular formula C32H50O6 B1262993 Protoxylocarpin B

Protoxylocarpin B

Cat. No. B1262993
M. Wt: 530.7 g/mol
InChI Key: SXUJYCUCLFTRKW-QCQONPKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Protoxylocarpin B is a limonoid. It has a role as a metabolite.

Scientific Research Applications

1. Protoxylocarpins F-H: Protolimonoids from Xylocarpus granatum

Protoxylocarpin B, along with other protoxylocarpins, has been identified in the seed kernels of Xylocarpus granatum. These compounds, including protoxylocarpins F-H, are classified as protolimonoids. In a study by Pudhom et al. (2009), these compounds were isolated and their structures were elucidated through extensive spectroscopic data analyses. The study also evaluated these compounds for their cytotoxic activity against various human tumor cell lines, suggesting a potential application in cancer research (Pudhom et al., 2009).

2. Role in Biotechnological and Nanotechnological Applications

Non-B DNA structures, which can potentially include protoxylocarpin B, are of interest in the field of biotechnology. Choi and Majima (2011) reviewed the importance of non-B DNA structures, like those possibly formed by protoxylocarpin B, in genetic instability and their potential applications in biotechnology and nanotechnology. These structures are seen as promising materials due to their lack of toxic byproducts and robustness for repetitive working cycles (Choi & Majima, 2011).

3. Biosynthetic Pathways in Plants

Protoxylocarpin B has been suggested as a key biosynthetic intermediate in the limonoid biosynthesis pathway in plants. Hu and Wu (2010) identified protoxylogranatin B in the seeds of the Chinese mangrove Xylocarpus granatum and proposed its role as a biosynthetic intermediate. This finding is crucial for understanding the biosynthetic pathways of limonoids in plants (Hu & Wu, 2010).

properties

Product Name

Protoxylocarpin B

Molecular Formula

C32H50O6

Molecular Weight

530.7 g/mol

IUPAC Name

(5R,7R,8R,9R,10R,13S,17S)-17-[(2S,3S,5R)-5-[(1R)-1,2-dihydroxy-2-methylpropyl]-2-ethoxyoxolan-3-yl]-7-hydroxy-4,4,8,10,13-pentamethyl-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C32H50O6/c1-9-37-27-18(16-20(38-27)26(35)29(4,5)36)19-10-11-21-30(19,6)14-12-22-31(7)15-13-24(33)28(2,3)23(31)17-25(34)32(21,22)8/h11,13,15,18-20,22-23,25-27,34-36H,9-10,12,14,16-17H2,1-8H3/t18-,19-,20+,22+,23-,25+,26+,27-,30-,31+,32-/m0/s1

InChI Key

SXUJYCUCLFTRKW-QCQONPKFSA-N

Isomeric SMILES

CCO[C@@H]1[C@@H](C[C@@H](O1)[C@H](C(C)(C)O)O)[C@@H]2CC=C3[C@]2(CC[C@H]4[C@]3([C@@H](C[C@@H]5[C@@]4(C=CC(=O)C5(C)C)C)O)C)C

Canonical SMILES

CCOC1C(CC(O1)C(C(C)(C)O)O)C2CC=C3C2(CCC4C3(C(CC5C4(C=CC(=O)C5(C)C)C)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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